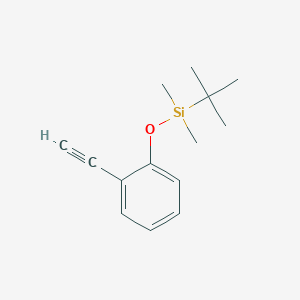
tert-Butyl(2-ethynylphenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-ethynylphenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
The synthesis of tert-Butyl(2-ethynylphenoxy)dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-ethynylphenol+tert-butyldimethylsilyl chloride→this compound
Analyse Des Réactions Chimiques
tert-Butyl(2-ethynylphenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl(2-ethynylphenoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials.
Mécanisme D'action
The mechanism by which tert-Butyl(2-ethynylphenoxy)dimethylsilane exerts its effects is primarily through its reactivity with various chemical reagents. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is targeted, leading to the formation of carbonyl compounds .
Comparaison Avec Des Composés Similaires
tert-Butyl(2-ethynylphenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(2-methoxyethoxy)dimethylsilane: This compound has a methoxyethoxy group instead of an ethynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a propynyloxy group instead of a phenoxy group.
Propriétés
Formule moléculaire |
C14H20OSi |
|---|---|
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
tert-butyl-(2-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-10-8-9-11-13(12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
Clé InChI |
SQMLSVDDSDLEMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


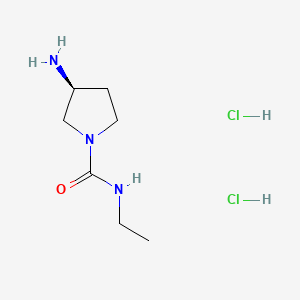
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
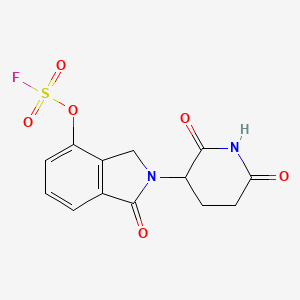
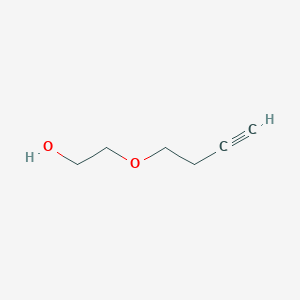
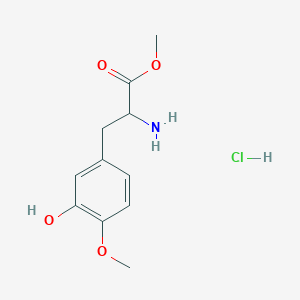
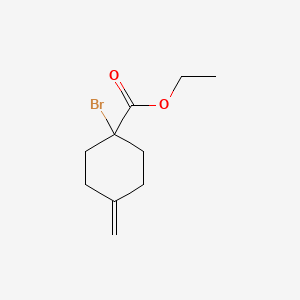
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)
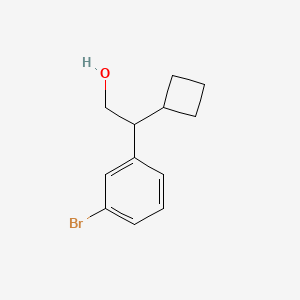
![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
